4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile
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Overview
Description
4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a brominated aromatic ring and a methoxy group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile typically involves multiple steps, starting with the bromination of 2-methoxybenzonitrile. The brominated intermediate is then subjected to a nucleophilic substitution reaction with a thiol derivative, such as 5-bromo-2-methoxyphenylthiol, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, alkoxides, in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s brominated aromatic ring and methoxy groups may play a role in its binding affinity to certain enzymes or receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methoxybenzenesulfonyl chloride
- 2-(5-bromo-2-methoxyphenyl)benzofuran
- 2-(5-bromo-2-methoxyphenyl)-1-methylpyrrole
- 2-(5-bromo-2-methoxyphenyl)benzoxazole
Uniqueness
4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile stands out due to its unique combination of a brominated aromatic ring and a methoxy group, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research.
Properties
CAS No. |
2758001-35-1 |
---|---|
Molecular Formula |
C15H12BrNO2S |
Molecular Weight |
350.2 |
Purity |
95 |
Origin of Product |
United States |
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